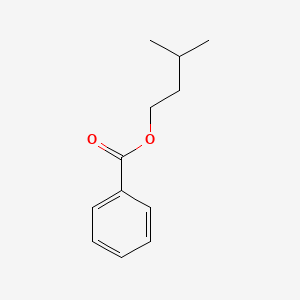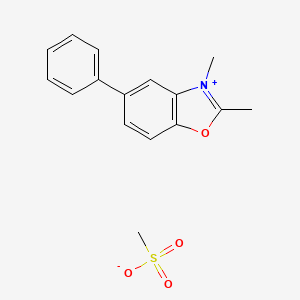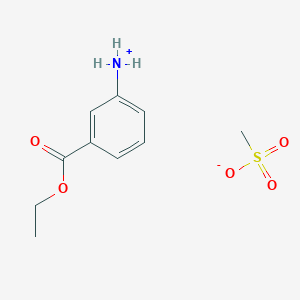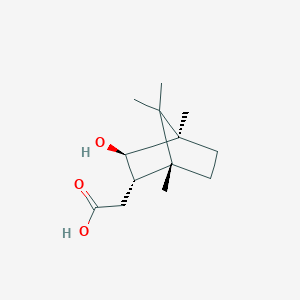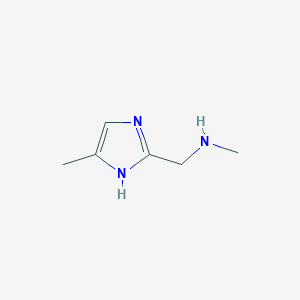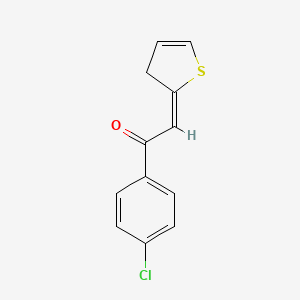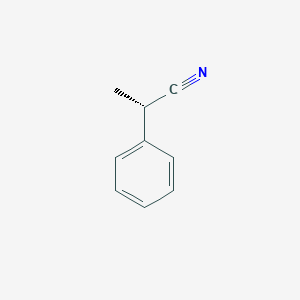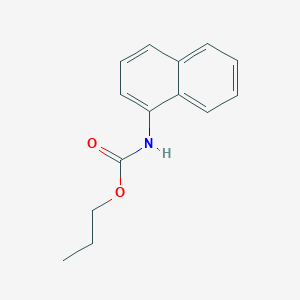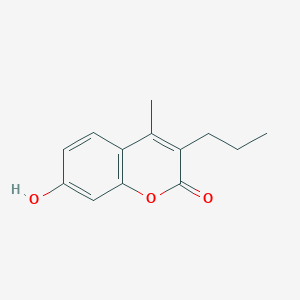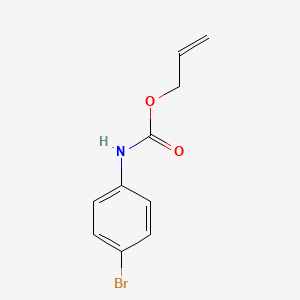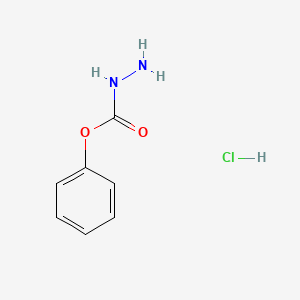
Phenyl carbazate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl carbazate hydrochloride is an organic compound belonging to the carbamate family. Carbamates are characterized by the presence of a carbamate group, which is a functional group with the general formula R2NC(O)OR. This compound is a derivative of carbamic acid and is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl carbazate hydrochloride can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with hydrazine hydrate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically proceeds under mild conditions and can be carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the controlled addition of phenyl isocyanate to hydrazine hydrate, followed by the introduction of hydrochloric acid. The reaction mixture is then purified through crystallization or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Phenyl carbazate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbazate derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.
Major Products:
Oxidation: Phenyl carbazate derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted carbazates.
Scientific Research Applications
Phenyl carbazate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and urea derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound is utilized in the development of drugs, especially those targeting enzymes and receptors.
Industry: It is employed in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of phenyl carbazate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is often facilitated by hydrogen bonding and electrostatic interactions between the carbamate group and the target molecule.
Comparison with Similar Compounds
Phenyl carbazate hydrochloride can be compared with other carbamate compounds, such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative.
Methyl carbamate: Commonly used in the production of pesticides and herbicides.
Butyl carbamate: Utilized in the manufacture of plastics and coatings.
Uniqueness: this compound stands out due to its phenyl group, which imparts unique reactivity and stability compared to other carbamates. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry applications.
Properties
IUPAC Name |
phenyl N-aminocarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-9-7(10)11-6-4-2-1-3-5-6;/h1-5H,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZOQVSAMAXOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
